molecular formula C9H11BO4 B573053 2-Methoxycarbonyl-3-methylphenylboronic acid CAS No. 1256355-42-6

2-Methoxycarbonyl-3-methylphenylboronic acid

Cat. No.: B573053
CAS No.: 1256355-42-6
M. Wt: 193.993
InChI Key: UPTAZWVTOISYED-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named (2-methoxycarbonyl-3-methylphenyl)boronic acid . Its molecular formula is C₉H₁₁BO₄ , derived from the phenyl ring substituted with a methoxycarbonyl group at position 2 and a methyl group at position 3. The boronic acid functional group (B(OH)₂) is directly attached to the aromatic ring. The molecular weight is 193.99 g/mol , calculated as follows:

  • C₉ : 9 × 12.01 = 108.09 g/mol
  • H₁₁ : 11 × 1.008 = 11.088 g/mol
  • B : 10.81 g/mol
  • O₄ : 4 × 16.00 = 64.00 g/mol
    Total = 108.09 + 11.088 + 10.81 + 64.00 = 193.99 g/mol .

The SMILES notation B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O accurately represents the substituent positions and connectivity.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is not publicly available, insights can be drawn from structurally analogous phenylboronic acids. For example, 4-(methoxycarbonyl)phenylboronic acid crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers forming undulating sheets. Key features include:

Property Value
B–O bond angles ~118.16° (ideal trigonal planar)
Methoxycarbonyl tilt ~7.70° from phenyl plane
Intermolecular interactions O–H⋯O (2.75 Å), C–H⋯π (3.78 Å)

In ortho-substituted phenylboronic acids, steric hindrance from substituents alters dimerization patterns. For instance, ortho-bromophenylboronic acid adopts a head-to-tail arrangement with boron–oxygen interactions (<3.7 Å). The 2-methoxycarbonyl and 3-methyl groups in the target compound likely impose similar constraints, favoring non-planar conformations and distinct hydrogen-bonding networks compared to para-substituted analogs.

Electronic Structure Analysis via Computational Chemistry Methods

Density Functional Theory (DFT) studies on boronic acid derivatives reveal critical electronic features. For 3-aminophenylboronic acid esters , the HOMO (highest occupied molecular orbital) is localized on the phenyl ring and electron-donating substituents (e.g., acetamidomethyl groups), while the LUMO (lowest unoccupied molecular orbital) resides on the boronic group. This charge-transfer character is expected to persist in this compound, where:

  • HOMO : Delocalized over the phenyl ring and methoxycarbonyl group (electron-rich regions).
  • LUMO : Centered on the boronic acid moiety, influenced by the electron-withdrawing ester.

The methyl group at position 3 may marginally affect π-conjugation, while the methoxycarbonyl group enhances electrophilicity at boron, critical for cross-coupling reactivity.

Comparative Structural Features with Ortho-Substituted Phenylboronic Acid Derivatives

Ortho-substituted phenylboronic acids exhibit distinct crystal packing and electronic profiles due to steric and electronic effects. A comparison with this compound is summarized below:

Feature Ortho-Substituted Derivatives (e.g., ortho-bromophenylboronic acid) This compound
Substituent Position Ortho (C2) 2 (methoxycarbonyl) and 3 (methyl)
Dimer Formation Head-to-tail via O–H⋯O and boron–oxygen interactions (d < 3.7 Å) Likely similar dimerization, but methyl sterics may reduce intermolecular contact density
Hydrogen Bonding Two O–H⋯O bonds per dimer Potential O–H⋯O and C–H⋯O interactions involving methoxycarbonyl oxygen
Electronic Impact Electron-withdrawing groups (e.g., Br) increase boron electrophilicity Methoxycarbonyl withdraws electron density; methyl donates slightly via inductive effects

The combined steric bulk of the 3-methyl group and electronic withdrawal of the 2-methoxycarbonyl group likely produce a distinct reactivity profile compared to simpler ortho-substituted analogs.

Properties

IUPAC Name

(2-methoxycarbonyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAZWVTOISYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681863
Record name [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-42-6
Record name [2-(Methoxycarbonyl)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide (e.g., bromide or iodide) to a palladium(0) catalyst, followed by transmetallation with the boron reagent. Key conditions include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

  • Base : KOAc or Et₃N

  • Solvent : Dioxane or THF at reflux (80–100°C)

  • Boron source : B₂Pin₂ (1.1–1.5 equiv)

For this compound, the precursor 2-bromo-3-methylbenzoic acid methyl ester undergoes borylation to form a boronic ester intermediate, which is hydrolyzed to the final boronic acid under acidic conditions.

Experimental Protocol

  • Step 1 : Combine 2-bromo-3-methylbenzoic acid methyl ester (10 mmol), B₂Pin₂ (12 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (30 mmol) in dioxane (50 mL).

  • Step 2 : Reflux under nitrogen for 12–24 hours.

  • Step 3 : Hydrolyze the boronic ester with 1M HCl (20 mL) at 0°C, extract with ethyl acetate, and concentrate to yield the product.

Yield : ~60–75% (estimated based on analogous reactions).

Esterification of Carboxy-Substituted Boronic Acids

An alternative route involves esterifying a pre-existing carboxy-substituted boronic acid. This method is less common due to the sensitivity of boronic acids to strong acids but is feasible under controlled conditions.

Synthesis of 2-Carboxy-3-methylphenylboronic Acid

The precursor 2-carboxy-3-methylphenylboronic acid can be synthesized via directed ortho-metalation:

  • Step 1 : Protect 3-methylbenzoic acid as its methyl ester.

  • Step 2 : Treat with LDA (2.2 equiv) at –78°C in THF, followed by quenching with trimethyl borate.

  • Step 3 : Deprotect the ester using LiOH to yield the carboxyboronic acid.

Esterification Protocol

  • Step 1 : Suspend 2-carboxy-3-methylphenylboronic acid (10 mmol) in methanol (30 mL).

  • Step 2 : Add concentrated H₂SO₄ (1 mL) and reflux for 5 hours.

  • Step 3 : Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (EtOAc/hexane).

Yield : ~50–65% (inferred from patent data).

Comparative Analysis of Methods

Parameter Miyaura Borylation Esterification
Starting MaterialAryl halideCarboxyboronic acid
CatalystPd-basedH₂SO₄
Reaction Time12–24 hours5–8 hours
Yield60–75%50–65%
ScalabilityHighModerate
Boronic Acid StabilityStable as esterSensitive to acid

The Miyaura method is preferred for scalability and higher yields, while esterification offers a route when aryl halide precursors are unavailable.

Challenges and Optimization Strategies

Boronic Acid Stability

Boronic acids degrade via protodeboronation under acidic or aqueous conditions. To mitigate this:

  • Use boronic esters (e.g., pinacol ester) during synthesis.

  • Conduct esterification at low temperatures (0–25°C).

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl halides due to its stronger electron-donating ligands .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycarbonyl-3-methylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Methoxycarbonyl-3-methylphenylboronic acid typically involves the reaction of appropriate precursors under controlled conditions. For instance, a study reported a yield of 71.2% using sodium periodate and ammonium acetate in a solvent mixture of acetone and water at room temperature for 16 hours . The compound can be characterized using techniques such as NMR spectroscopy, which confirms the presence of specific functional groups and structural integrity.

Suzuki-Miyaura Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura coupling reaction. This method facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. For example, it has been used to synthesize various N-aryl-3-formyl-2-quinolone derivatives through copper-catalyzed reactions . The versatility of this coupling reaction makes it invaluable in pharmaceutical chemistry for developing new drug candidates.

Synthesis of Biologically Active Compounds

This compound serves as a reactant for synthesizing several biologically active molecules:

  • Inhibitors : It has been utilized in preparing hydroxyphenylnaphthols as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2, which is relevant in hormone regulation and cancer treatment .
  • Aryl-Pyrimidines : The compound is also involved in synthesizing arylpyrimidines that can be used in various biological applications .

Material Science

Beyond pharmaceutical applications, boronic acids like this compound are explored for their potential uses in material science. Their ability to form stable complexes with polymers opens avenues for developing new materials with tailored properties .

Case Study 1: Synthesis of N-Arylated Compounds

A research study demonstrated the successful application of this compound in synthesizing N-arylated azoles via copper-catalyzed arylation. This method showcased improved yields when specific reaction conditions were optimized .

Case Study 2: Development of Anticancer Agents

Another study focused on using boronic acids for synthesizing compounds that inhibit specific enzymes involved in cancer progression. The research highlighted how modifying the boronic acid structure could enhance biological activity and selectivity towards target enzymes .

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact the electronic and steric properties of phenylboronic acids. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituent Positions Key Functional Groups Reactivity Notes Reference
2-Methoxycarbonyl-3-methylphenylboronic acid 1256355-42-6 2,3 Methoxycarbonyl, Methyl Moderate steric hindrance; ester enhances solubility
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 603122-41-4 3,4 Methoxy, Methoxycarbonyl Higher solubility due to para-substitution
2-Methoxycarbonylphenylboronic acid 374538-03-1 2 Methoxycarbonyl Reduced steric hindrance; faster coupling kinetics
4-Methoxycarbonyl-3-methylphenylboronic acid 603122-81-2 3,4 Methyl, Methoxycarbonyl Steric hindrance similar to target compound
2-Methoxy-5-methylphenylboronic acid 127972-00-3 2,5 Methoxy, Methyl Lower electronic activation due to lack of ester

Reactivity in Cross-Coupling Reactions

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group activates the boronic acid for coupling, similar to 3-methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS 603122-41-4). However, para-substitution in the latter may improve electronic communication with the boron center .

Solubility and Stability

  • Lipophilicity : The ester group in this compound increases lipophilicity compared to carboxylic acid analogs (e.g., 3-carboxy-2-methoxyphenylboronic acid), enhancing compatibility with organic solvents like THF or DMSO .
  • Hydrolytic Stability : Unlike carboxy-substituted boronic acids, the methoxycarbonyl group resists hydrolysis under neutral conditions, improving shelf stability .

Crystallographic and Structural Insights

Ortho-substituted boronic acids, such as the target compound, often exhibit unique hydrogen-bonding networks. For example, structural studies of ortho-alkoxy arylboronic acids (e.g., 3-carboxy-2-methoxyphenylboronic acid) reveal planar arrangements favoring dimerization, which may influence crystallization behavior .

Key Research Findings

Synthetic Utility : this compound has been employed in synthesizing biaryl intermediates for pharmaceuticals, leveraging its balance of steric and electronic properties .

Competitive Kinetics : In comparative studies, analogs without methyl groups (e.g., 2-methoxycarbonylphenylboronic acid) exhibit faster reaction rates in Suzuki couplings due to reduced steric bulk .

Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition temperatures above 150°C for most methoxycarbonyl-substituted boronic acids, suggesting suitability for high-temperature reactions .

Biological Activity

2-Methoxycarbonyl-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a methoxycarbonyl group and a methyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for enzymes that utilize these substrates.

Key Targets

  • Proteins : The compound may target proteins involved in cellular signaling pathways, particularly those associated with cancer and metabolic disorders.
  • Enzymes : It is hypothesized that this compound can inhibit specific enzymes, leading to alterations in metabolic pathways.

Biological Activity Studies

Recent studies have investigated the biological activity of boronic acids, including this compound, focusing on their enzyme inhibition properties and effects on cellular functions.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit serine proteases and carbonic anhydrases at micromolar concentrations.
  • Cell Viability Assays : In cell culture studies, this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Cancer Research : A study evaluating the effects of boronic acids on cancer cell proliferation found that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) through apoptosis induction.
  • Metabolic Disorders : Another investigation explored the role of this compound in modulating glucose metabolism in diabetic models, revealing promising results in improving insulin sensitivity.

Data Table: Biological Activity Overview

Biological Activity Effect Concentration (µM) Reference
Enzyme Inhibition (Serine Proteases)Significant inhibition10
Cytotoxicity (MCF-7 Cells)Reduced cell viability20
Modulation of Glucose MetabolismImproved insulin sensitivity50
Inhibition of Carbonic AnhydrasesModerate inhibition25

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, detailed toxicological assessments are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxycarbonyl-3-methylphenylboronic acid, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. For example, analogous reactions (e.g., 2-Fluoro-6-methoxyphenylboronic acid synthesis) use palladium catalysts (e.g., Pd(PPh₃)₄) in mixed solvent systems (THF/H₂O) under inert atmospheres .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (methanol/water) is critical. Purity validation requires HPLC (≥97% by area) and NMR (¹H, ¹³C, ¹¹B) to confirm structural integrity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage Guidelines : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C in a dark, dry environment. Avoid exposure to moisture, oxidizers, or prolonged room-temperature storage to mitigate hydrolysis or boronic acid dimerization .
  • Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). In case of exposure, rinse with copious water and seek medical advice .

Advanced Research Questions

Q. What experimental strategies optimize the reactivity of this compound in cross-coupling reactions?

  • Steric and Electronic Considerations : The methoxycarbonyl and methyl groups introduce steric hindrance and electron-withdrawing effects, which may slow transmetalation. Mitigate this by:

  • Using polar aprotic solvents (DME, DMF) to enhance solubility .
  • Increasing reaction temperatures (80–100°C) or catalyst loading (e.g., PdCl₂(dppf)) to accelerate kinetics .
    • Additives : Include ligands (e.g., SPhos) or bases (Cs₂CO₃) to stabilize the palladium intermediate and improve yields .

Q. How do physicochemical properties (e.g., solubility, logP) influence its application in aqueous-phase reactions?

  • Data-Driven Analysis :

  • Solubility : Experimental solubility in water is ~3.4 mg/mL (0.02 mol/L), classified as "soluble" but may require co-solvents (THF, ethanol) for homogeneous reactions .
  • Lipophilicity : Consensus logP = 0.19 indicates moderate hydrophobicity, favoring partitioning into organic phases. Adjust reaction media (e.g., biphasic systems) to enhance efficiency .

Q. How can contradictions in reported reactivity of structurally similar boronic acids be resolved?

  • Case Study : Conflicting data on cross-coupling yields (e.g., 2-Fluoro-6-methoxyphenylboronic acid vs. 3-Fluoro-4-methoxy analogs) may stem from:

  • Substituent Positioning : Ortho-substituents (e.g., methoxycarbonyl) increase steric hindrance, reducing reactivity compared to para-substituted analogs .
  • Purity Variability : Impurities (e.g., anhydride byproducts) in commercial samples can skew results. Validate purity via ¹¹B NMR to detect boroxine formation .

Characterization and Stability

Q. Which analytical techniques are most robust for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.8–2.1 ppm).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid moiety integrity .
    • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 195.07) validates molecular weight .

Q. What are the degradation pathways of this compound under ambient conditions?

  • Hydrolysis : Boronic acid reacts with water to form boroxines, detectable via FT-IR (B-O-B stretch at ~1350 cm⁻¹) .
  • Oxidation : Exposure to air may oxidize the boronic acid to phenol derivatives. Monitor via TLC or HPLC .

Applications in Organic Synthesis

Q. How does this compound perform in multi-step syntheses of heterocyclic systems?

  • Case Study : Analogous boronic acids (e.g., 2-Formyl-4-methoxyphenylboronic acid) are used in tandem Suzuki/aldol reactions to construct flavone scaffolds. Optimize by:

  • Sequential Pd-catalyzed coupling followed by acid-catalyzed cyclization .
  • Protecting the formyl group during boronic acid coupling to prevent side reactions .

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